3-(6-methylpyridin-3-yl)prop-2-enal
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Overview
Description
3-(6-methylpyridin-3-yl)prop-2-enal is a compound belonging to the family of pyridine compounds. These compounds have been extensively researched due to their versatile biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methylpyridin-3-yl)prop-2-enal typically involves the reaction of 6-methylpyridine with acrolein under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(6-methylpyridin-3-yl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-methylpyridin-3-yl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-methylpyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-methylpyridin-2-yl)prop-2-enal
- 3-(6-methylpyridin-4-yl)prop-2-enal
- 3-(5-methylpyridin-3-yl)prop-2-enal
Uniqueness
3-(6-methylpyridin-3-yl)prop-2-enal is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1567639-94-4 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-9(7-10-8)3-2-6-11/h2-7H,1H3 |
InChI Key |
FAEVNAFKDXGGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC=O |
Purity |
95 |
Origin of Product |
United States |
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